molecular formula C7H9IN2O2 B3377846 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid CAS No. 1354705-23-9

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3377846
CAS No.: 1354705-23-9
M. Wt: 280.06
InChI Key: GKDDIAFYUSEVGO-UHFFFAOYSA-N
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Description

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative characterized by a 5-carboxylic acid group, a propyl substituent at the N1 position, and an iodine atom at the C4 position (PubChem ID: unavailable due to JavaScript requirement in ).

Properties

IUPAC Name

4-iodo-2-propylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-3-10-6(7(11)12)5(8)4-9-10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDDIAFYUSEVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354705-23-9
Record name 4-iodo-1-propyl-1H-pyrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as a β-diketone or an α,β-unsaturated carbonyl compound, with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.

    Propylation: The propyl group can be introduced via alkylation, typically using a propyl halide in the presence of a base.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide or the hydrolysis of a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Iodine Position

The iodine atom at position 4 serves as an excellent leaving group, enabling nucleophilic substitution under transition-metal catalysis. For example:

  • Palladium-catalyzed cross-coupling : The iodine can be replaced with aryl or alkenyl groups via Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh₃)₄ .

  • Copper-mediated cyanation : Reaction with CuCN in DMF yields the corresponding 4-cyanopyrazole derivative .

Key Conditions :

Reaction TypeReagents/CatalystsSolventTemperatureYield (%)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, arylboronic acidDMF/H₂O80–100°C70–85
CyanationCuCN, DMFDMF120°C60–75

Carboxylic Acid Functionalization

The carboxylic acid group undergoes typical derivatization reactions:

  • Esterification : Treatment with methanol and H₂SO₄ yields the methyl ester, enhancing solubility for further reactions.

  • Amide Formation : Coupling with amines via EDCI/HOBt produces amides, useful in medicinal chemistry.

  • Reduction : LiAlH₄ reduces the carboxylic acid to a hydroxymethyl group, though this may require protecting the iodine substituent.

Example Reaction Pathway :

  • Esterification:
    Acid+MeOHH+Methyl ester+H2O\text{Acid} + \text{MeOH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}_2\text{O}

Propyl Chain Modifications

The propyl group at position 1 can undergo oxidation or functionalization:

  • Oxidation : Strong oxidants like KMnO₄ convert the propyl group to a carboxylic acid, though competing oxidation of the pyrazole ring may occur.

  • Halogenation : Radical bromination (NBS, AIBN) introduces bromine at the terminal carbon of the propyl chain.

Challenges : The electron-withdrawing pyrazole ring and iodine substituent may deactivate the propyl chain toward electrophilic reactions.

Pyrazole Ring Reactivity

The pyrazole core participates in electrophilic substitution, though regioselectivity is influenced by substituents:

  • Nitration : Directed by the electron-withdrawing iodine and carboxylic acid groups, nitration occurs at position 3 using HNO₃/H₂SO₄.

  • Halogenation : Electrophilic iodination or bromination is sterically hindered at positions adjacent to the existing iodine .

Biological Interactions as Chemical Reactions

The compound inhibits alcohol dehydrogenase (ADH) enzymes via competitive binding. The carboxylic acid group coordinates with the zinc ion in the ADH active site, while the iodine enhances binding affinity through hydrophobic interactions.

Mechanism :
Inhibitor+ADHInhibitor-ADH complex\text{Inhibitor} + \text{ADH} \rightarrow \text{Inhibitor-ADH complex} (Ki ≈ 2.5 µM for ADH1B).

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen act as ligands for metal ions:

  • Copper(II) complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by UV-Vis and ESR spectroscopy.

  • Zinc binding : Relevant to its enzymatic inhibition mechanism.

Stability and Degradation

  • Thermal decomposition : Above 200°C, decarboxylation and HI elimination occur, forming 1-propyl-1H-pyrazole derivatives.

  • Photolytic deiodination : UV light (254 nm) in THF cleaves the C–I bond, generating a radical intermediate.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with enzymes involved in metabolic pathways, potentially inhibiting cancer cell proliferation. The binding affinity of this compound to specific biological targets is under investigation, with early results indicating its potential as a therapeutic agent against various cancers.

Enzyme Inhibition Studies
The compound has shown promise in enzyme inhibition studies, particularly targeting BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is crucial in Alzheimer's disease research. Analogues of pyrazole compounds have demonstrated nanomolar potency in inhibiting BACE1, suggesting that this compound could be developed further for neurodegenerative disease treatment .

Material Science

Synthesis of Functional Materials
In material science, this compound can be utilized to synthesize functional materials with unique electronic and optical properties. Its reactivity allows for the modification of polymers and other materials to enhance their performance in various applications such as sensors and catalysts.

Case Study 1: Anticancer Research

A study investigated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective inhibition at low concentrations. Further analysis revealed that the compound induced apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Case Study 2: Neurodegenerative Disease

In a preclinical model for Alzheimer's disease, derivatives of pyrazole compounds were tested for their ability to lower amyloid-beta levels. The study found that compounds structurally related to this compound significantly reduced amyloid-beta accumulation in cerebrospinal fluid, indicating a promising avenue for Alzheimer's treatment .

Mechanism of Action

The mechanism of action of 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Pyrazole derivatives share a common heterocyclic core but differ in substituent patterns, which critically influence their physicochemical properties and applications. Below is a detailed comparison with three closely related analogs.

Structural Features
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid N1: Propyl; C4: Iodo; C5: Carboxylic acid C₇H₉IN₂O₂ 280.07
5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid N1: Phenyl; C4: Carboxylic acid; C5: Isopropyl C₁₃H₁₆N₂O₂ 232.28
5-Isopropoxy-1-isopropyl-1H-pyrazole-4-carboxylic acid N1: Isopropyl; C4: Carboxylic acid; C5: Isopropoxy C₁₀H₁₆N₂O₃ 212.25
4-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid N1: Methyl; C4: Cyclopropyl; C5: Carboxylic acid C₈H₁₀N₂O₂ 166.18

Key Observations :

  • Iodo vs. Alkyl/Aryl Groups : The iodine atom in the target compound increases molecular weight by ~47–114 g/mol compared to analogs with alkyl/aryl groups (e.g., isopropyl or phenyl). This heavy atom may enhance X-ray diffraction quality in crystallography .
Physicochemical Properties

Limited experimental data are available, but substituent effects can be inferred:

  • Lipophilicity : The phenyl group in 5-isopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid () increases lipophilicity (logP ~2.5 estimated), whereas the iodine atom in the target compound may balance polarity via inductive effects.
  • Solubility : The carboxylic acid group in all compounds enhances aqueous solubility, but bulky substituents (e.g., isopropoxy in ) may reduce it.

Biological Activity

4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, notable for its potential applications in medicinal chemistry and material science. This compound features an iodine atom at the fourth position of the pyrazole ring, which enhances its reactivity and biological properties. The molecular formula is C8H11IN2O2C_8H_{11}IN_2O_2 with a molecular weight of approximately 294.092 g/mol .

Synthesis and Structural Characteristics

The synthesis of this compound can be achieved through various methods, including:

  • Iodine-Mediated Reactions : Utilizing iodine in the presence of bases to facilitate the formation of substituted pyrazoles.
  • Hydrazine Derivatives : Reacting hydrazine with appropriate carbonyl compounds under controlled conditions to yield the desired pyrazole structure.

These synthetic pathways are crucial for obtaining compounds with specific biological activities .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to inhibit various bacterial strains, including E. coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
E. coli1532 µg/mL
S. aureus1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor activity . In vitro assays have demonstrated its potential to inhibit cell proliferation in various cancer cell lines, possibly by inducing apoptosis through modulation of key signaling pathways, including TP53 gene expression .

Table 2: Antitumor Effects in Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
MDA-MB-2318Inhibition of EGFR signaling
A549 (Lung Cancer)12Caspase activation

The precise mechanism of action for this compound is still under investigation. However, it is believed that its biological activity may involve:

  • Enzyme Inhibition : Interacting with enzymes involved in metabolic pathways, potentially affecting their catalytic activities.
  • Receptor Modulation : Acting as a modulator for various receptors involved in cell signaling processes.

Further research is needed to elucidate these mechanisms fully .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Efficacy Study : A study evaluated the efficacy of this compound against clinical isolates of bacteria. Results indicated a strong correlation between structural features and antimicrobial potency, suggesting that modifications at the iodine position significantly influence activity .
  • Antitumor Synergy with Doxorubicin : Another study investigated the synergistic effects of combining this compound with doxorubicin in breast cancer models. The combination treatment showed enhanced cytotoxicity compared to doxorubicin alone, highlighting its potential as an adjunct therapy .

Q & A

Q. How is 4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid synthesized, and what key reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with iodinated alkyl hydrazines, followed by hydrolysis. Key steps include:

  • Cyclocondensation : Use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst under reflux conditions to form the pyrazole core .
  • Iodination : Controlled addition of iodine sources (e.g., N-iodosuccinimide) to introduce the iodine substituent at the 4-position.
  • Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) to convert ester intermediates to the carboxylic acid .
    Critical parameters include temperature control (±2°C during cyclocondensation) and stoichiometric precision to avoid side products like 3-iodo regioisomers.

Q. What spectroscopic methods are essential for characterizing this compound, and what spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Prioritize the singlet for the pyrazole C-H proton (δ 7.8–8.2 ppm) and the propyl chain’s methylene/methyl signals (δ 1.0–1.5 ppm) .
    • 13C NMR : Confirm the carboxylic acid carbonyl at δ 165–170 ppm and the iodine-substituted carbon at δ 95–100 ppm .
  • IR Spectroscopy : Validate the carboxylic acid O-H stretch (2500–3000 cm⁻¹) and C=O stretch (1690–1710 cm⁻¹) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, focusing on bond angles and halogen bonding patterns .

Advanced Research Questions

Q. How can conflicting NMR and X-ray crystallography data be reconciled during structural validation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. To resolve these:

  • DFT Calculations : Compare experimental NMR shifts with theoretical models (e.g., B3LYP/6-311+G(d,p)) to assess tautomeric preferences in solution .
  • Temperature-Dependent NMR : Conduct variable-temperature ¹H NMR to detect equilibrium shifts between tautomers.
  • Hirshfeld Surface Analysis : Use crystallographic data to evaluate intermolecular interactions (e.g., I···O contacts) that may distort solid-state structures .

Q. What strategies optimize Suzuki coupling reactions for introducing aryl groups at the 4-iodo position?

Methodological Answer: To functionalize the iodine site:

  • Catalyst Selection : Use Pd(PPh₃)₄ (5 mol%) for electron-deficient aryl boronic acids; switch to PdCl₂(dppf) for sterically hindered substrates .
  • Solvent System : Employ degassed DMF:H₂O (4:1) at 80°C to enhance solubility and prevent protodeiodination.
  • Additives : Include K₃PO₄ (2 equiv.) as a base to stabilize the transition state and improve yields (70–85%) .
  • Post-Reaction Analysis : Use LC-MS to track dehalogenation byproducts and adjust reaction time (<12 hrs) to minimize degradation.

Q. How can computational methods predict the acid’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 09) to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity (LUMO ≈ -1.5 eV) .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in cross-coupling reactions.
  • Kinetic Modeling : Apply Eyring equation-based simulations to optimize temperature and solvent polarity for SNAr mechanisms .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

Methodological Answer:

  • Experimental pKa Determination : Use potentiometric titration in 30% DMSO/water to mitigate solubility issues.
  • Theoretical Adjustments : Apply COSMO-RS solvation models to account for solvent effects absent in gas-phase DFT calculations.
  • Statistical Validation : Perform Bland-Altman analysis to quantify systematic biases between methods and refine computational parameters .

Tables for Key Data

Q. Table 1: Spectral Markers for Structural Validation

TechniqueKey Peaks/ParametersReference
¹H NMRδ 7.8–8.2 (pyrazole C-H)
13C NMRδ 165–170 (C=O)
IR1690–1710 cm⁻¹ (C=O stretch)
X-rayI···O bond distance: 2.9–3.1 Å

Q. Table 2: Reaction Optimization for Suzuki Coupling

ParameterOptimal ConditionYield RangeReference
CatalystPd(PPh₃)₄ (5 mol%)70–85%
SolventDMF:H₂O (4:1)-
BaseK₃PO₄ (2 equiv.)-

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
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4-Iodo-1-propyl-1H-pyrazole-5-carboxylic acid

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